pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate
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Overview
Description
Pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetate is a complex organic compound with a molecular formula of C22H27BrN4O6S and a molecular weight of 555.452 g/mol This compound is notable for its unique structure, which includes a bromophenoxy group, a hydroxypropyl group, and a purinylthioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the bromophenoxy intermediate: This involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions.
Hydroxypropylation: The bromophenoxy intermediate is then reacted with an epoxide, such as propylene oxide, to introduce the hydroxypropyl group.
Purinylthioacetate formation: The final step involves the reaction of the hydroxypropylated intermediate with a purine derivative and thioacetic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Phenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases involving purine metabolism.
Mechanism of Action
The mechanism of action of pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes. The bromophenoxy group may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Pentyl ({7-[3-(4-methylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetate
- Pentyl ({7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetate
- Pentyl ({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetate
Uniqueness
Pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making this compound versatile for synthetic applications .
Properties
Molecular Formula |
C22H27BrN4O6S |
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Molecular Weight |
555.4 g/mol |
IUPAC Name |
pentyl 2-[7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C22H27BrN4O6S/c1-3-4-5-10-32-17(29)13-34-22-24-19-18(20(30)25-21(31)26(19)2)27(22)11-15(28)12-33-16-8-6-14(23)7-9-16/h6-9,15,28H,3-5,10-13H2,1-2H3,(H,25,30,31) |
InChI Key |
IACCSAQYQZKVEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Br)O)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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